molecular formula C14H19NO4S B2541501 1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 757192-81-7

1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No. B2541501
CAS RN: 757192-81-7
M. Wt: 297.37
InChI Key: HXHCPNPCXHOMLI-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 757192-81-7 . It has a molecular weight of 297.38 . The compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H19NO4S/c1-10-3-4-13(11(2)9-10)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 297.38 . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperidine moiety in this compound has attracted attention in medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs. Some key areas include:

Safety and Hazards

The compound has a signal word of “Warning” according to its safety information . More specific safety and hazard information was not available in the sources I found.

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-3-4-13(11(2)9-10)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHCPNPCXHOMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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